molecular formula C16H19N3O3 B2845406 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 922078-26-0

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2845406
CAS RN: 922078-26-0
M. Wt: 301.346
InChI Key: SNNAZAQNQSLDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The compound is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

Oxadiazole derivatives are synthesized through various methods. For instance, N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, urea, and substituted benzenesulfonamide derivatives were developed by Kavitha et al . The anticancer activity of these synthesized derivatives was evaluated against different cancer cell lines like HeLa and MCF-7 using cisplatin as a reference standard .

Scientific Research Applications

Computational and Pharmacological Potential

Compounds incorporating the 1,3,4-oxadiazole moiety, including derivatives similar to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain derivatives have demonstrated moderate inhibitory effects across various assays, indicating their potential as pharmacological agents with diverse therapeutic applications (Faheem, 2018).

Antimicrobial and Cytotoxicity Studies

Novel oxadiazole derivatives have been synthesized and assessed for their antimicrobial activity and cytotoxicity. Studies have shown that these compounds exhibit significant antimicrobial activities against a range of bacteria and fungi, alongside varying degrees of cytotoxicity against NIH/3T3 cells, which underscores their potential in developing new antimicrobial agents with specific cytotoxic profiles (Kaplancıklı et al., 2012).

Antiepileptic Activity

Research on novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles has explored their anticonvulsant activities. These studies have identified compounds with significant effects in maximal electroshock seizure (MES), subcutaneous pentylenetrtrazole (scPTZ), and subcutaneous strychnine (scSTY) models, highlighting the oxadiazole ring's importance in enhancing antiepileptic properties (Rajak et al., 2013).

Dual Inhibitors of Inflammatory Enzymes

Some 1,3,4-oxadiazole derivatives have been identified as dual inhibitors of 5-lipoxygenase (LO) and cyclooxygenase (CO), showing significant oral activity in rat models of inflammation without causing ulceration. This suggests their potential as safer anti-inflammatory agents (Mullican et al., 1993).

Anticancer Activity

Oxadiazole derivatives have also been evaluated for their anticancer properties, with some showing significant activity against human lung cancer cell lines. This highlights the potential of oxadiazole compounds in the development of novel anticancer therapies (Panchal et al., 2020).

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNAZAQNQSLDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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